molecular formula C9H18N2O2 B065108 1-Boc-3-aminopyrrolidine CAS No. 186550-13-0

1-Boc-3-aminopyrrolidine

Cat. No. B065108
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminopyrrolidines, including derivatives like 1-Boc-3-aminopyrrolidine, often involves innovative rearrangement and lithiation-substitution strategies. For example, a method for enantiopure 3-aminopyrrolidines uses a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines, yielding products in good yield irrespective of the starting material's substitution pattern and stereochemistry (Vargas-Sanchez et al., 2005). Another approach involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, demonstrating the versatility in accessing fluorinated azaheterocycles (Verniest et al., 2010).

Molecular Structure Analysis

Analyzing the molecular structure of 1-Boc-3-aminopyrrolidine involves understanding the significance of the Boc group in stabilizing the molecule and facilitating its involvement in synthetic reactions. The Boc group protects the amine, preventing premature reaction and allowing for selective functionalization of other sites on the molecule.

Chemical Reactions and Properties

The chemical reactivity of 1-Boc-3-aminopyrrolidine is influenced by its protected amine group and the inherent reactivity of the pyrrolidine ring. It participates in various chemical reactions, including lithiation-substitution processes, which are pivotal for the introduction of diverse functional groups and the formation of quaternary stereocenters (Sheikh et al., 2012).

Scientific Research Applications

  • Enhancement of Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions :

    • The kinetic resolution of 3-aminopyrrolidine with ω-transaminases was significantly improved using a protecting group concept, leading to a 50-fold increase in reaction rate and remarkable increase in enantioselectivity (Höhne, Robins, & Bornscheuer, 2008).
  • Synthesis of N-Benzyl-3-Aminopyrrolidine-2,5-Dione and N-Benzyl-3-Aminopyrrolidin-2-One :

    • A study demonstrated the synthesis of N-benzyl-3-Boc-aminopyrrolidine derivatives, showcasing its utility in organic synthesis (Vo-Hoang et al., 2004).
  • Synthesis of (-)-Absouline Using 3-Aminopyrrolidines :

    • A novel method for synthesizing enantiopure 3-aminopyrrolidines, leveraging a boron trifluoride-mediated rearrangement, was developed for the stereocontrolled synthesis of (-)-absouline (Vargas-Sanchez et al., 2005).
  • Conformational Analysis of β-Lactam-Containing Ferrocene Peptides :

    • The study involved conjugating homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam with Boc-Ala, revealing insights into peptide structures and stabilization in solutions (Kovač et al., 2009).
  • N→O Tert-Butyloxycarbonyl (Boc) Group Migration Study :

    • Research on the fast N→O tert-butyloxycarbonyl group migration in certain compounds highlights the dynamic behavior of Boc groups in chemical reactions (Xue & Silverman, 2010).
  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids :

    • This study demonstrates the solid-phase synthesis of DNA binding polyamides using Boc-Py-OBt ester and Boc-Im acid, emphasizing the use of Boc groups in peptide synthesis (Baird & Dervan, 1996).
  • Chemoenzymatic Synthesis of N-Boc Protected 3-Hydroxy-3-Methylproline :

    • The enzymatic resolution of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine led to the high diastereo- and enantioselective synthesis of the title compound (Haddad & Larchevěque, 2005).

Safety And Hazards

1-Boc-3-aminopyrrolidine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373343
Record name 1-Boc-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-aminopyrrolidine

CAS RN

186550-13-0
Record name 1-Boc-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-aminopyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

In methanol (30 ml), 3-aminopyrrolidine (0.54 g) was dissolved under ice cooling, followed by the addition of diisopropylethylamine (720 μl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.84 g). The resulting mixture was gradually heated to room temperature and stirred for 11 hours. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane 5% methanol—dichloromethane), whereby the title compound (0.59 g, 94%) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
L Jean, J Rouden, J Maddaluno… - The Journal of Organic …, 2004 - ACS Publications
… Arylation of 1-Boc-3-aminopiperidine 10, 1-Boc-3-aminopyrrolidine 8, and lactam 7 (Table 3). 1-Boc-3-aminopiperidine 10 and pyrrolidine 8 were submitted to the previously used …
Number of citations: 31 pubs.acs.org
H Ji, SL Delker, H Li, P Martásek… - Journal of medicinal …, 2010 - ACS Publications
Neuronal nitric oxide synthase (nNOS) represents an important therapeutic target for the prevention of brain injury and the treatment of various neurodegenerative disorders. A series of …
Number of citations: 63 pubs.acs.org
Y Xie, J Wang, L Yang, W Wang, Q Liu… - Catalysis Science & …, 2022 - pubs.rsc.org
… Preparative assays for the asymmetric synthesis of (S)-1-Boc3-aminopiperidine and (S)-1-Boc-3-aminopyrrolidine were carried out at a 500 mL scale under the optimized reaction …
Number of citations: 4 pubs.rsc.org
AE Shchekotikhin, LG Dezhenkova, VB Tsvetkov… - European journal of …, 2016 - Elsevier
… This compound was prepared from 6 and (S)-1-Boc-3-aminopyrrolidine as described for 3a. A red powder, yield 69%, mp 333–335á░C (dec.). HPLC (LWá=á260ánm, gradient B 20á→…
Number of citations: 69 www.sciencedirect.com
AE Shchekotikhin, VA Glazunova… - European journal of …, 2014 - Elsevier
… This compound was prepared from 5 and (R)-1-Boc-3-aminopyrrolidine as described for 6. A red powder, yield 58%, mp 212–213 С (dec.). HPLC (LW = 260 nm, gradient B 10 → 40% (…
Number of citations: 41 www.sciencedirect.com
J Seo, P Martásek, LJ Roman, RB Silverman - Bioorganic & medicinal …, 2007 - Elsevier
… (R) and (S) isomers of both 1-Boc-3-aminopyrrolidine and 1-Boc-3-aminopiperidine were … mmol), and (R)-(+)-1-Boc-3-aminopyrrolidine (100 mg, 0.54 mmol) were used as described …
Number of citations: 31 www.sciencedirect.com
AS Tikhomirov, CY Lin, YL Volodina… - European Journal of …, 2018 - Elsevier
… Activation of 14 followed by the reaction with (S)-1-Boc-3-aminopyrrolidine and deprotection of the Boc-group resulted in 2-(trifluoromethyl)anthra[2,3-b]furan-3-carboxamide 15 in a …
Number of citations: 33 www.sciencedirect.com
K Grychowska, G Satała, T Kos, A Partyka… - ACS Chemical …, 2016 - ACS Publications
… Nucleophilic substitution with 1-Boc-3-aminopyrrolidine (either a racemic mixture or pure enantiomers) was carried out under microwave-assisted conditions and gave compounds 8a–…
Number of citations: 67 pubs.acs.org
X Zeng, W Yan, SB Zacate, A Cai, Y Wang… - Angewandte …, 2020 - Wiley Online Library
… After considerable experimentation with the pyridinium salts of the model substrate 1-boc-3-aminopyrrolidine, we discovered that electron-withdrawing tethered pyridinium salt 11 (Pyr=…
Number of citations: 34 onlinelibrary.wiley.com
Y Huang, B Zhang, J Li, H Liu, Y Zhang, Z Yang… - European Journal of …, 2019 - Elsevier
… On the other hand, compound 4 was subjected to substitution using 1 - Boc - 3 - aminopyrrolidine in dichloromethane to yield intermediate 6. And compound 6 was hydrolyzed to the …
Number of citations: 51 www.sciencedirect.com

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